tert-butyl 3-(chlorosulfonyl)-4-methoxy-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 3-(chlorosulfonyl)-4-methoxy-1H-indole-1-carboxylate: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a tert-butyl ester group, a chlorosulfonyl group, and a methoxy group attached to an indole core, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(chlorosulfonyl)-4-methoxy-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other established methods.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Chlorosulfonylation: The chlorosulfonyl group can be introduced using chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chlorosulfonyl group, converting it to sulfonamide or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group can be replaced by various nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfonamide or thiol derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a building block for designing biological probes to study enzyme activities and cellular processes.
Medicine:
Drug Development: Indole derivatives, including this compound, are explored for their potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry:
Material Science: The compound can be used in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(chlorosulfonyl)-4-methoxy-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activities. The chlorosulfonyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins, thereby altering their function.
Comparison with Similar Compounds
- tert-Butyl 3-(chlorosulfonyl)piperidine-1-carboxylate
- tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate
Comparison:
- Structural Differences: While the core structure of these compounds is similar, the presence of different substituents (e.g., piperidine vs. indole) can significantly impact their chemical reactivity and biological activity.
- Unique Features: The indole core in tert-butyl 3-(chlorosulfonyl)-4-methoxy-1H-indole-1-carboxylate provides unique electronic properties and potential for π-π interactions, which are not present in the piperidine analogs.
Properties
IUPAC Name |
tert-butyl 3-chlorosulfonyl-4-methoxyindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO5S/c1-14(2,3)21-13(17)16-8-11(22(15,18)19)12-9(16)6-5-7-10(12)20-4/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFXCUIPNZUUOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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